molecular formula C8H7F3N2O2 B13599168 2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1270310-66-1

2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid

Cat. No.: B13599168
CAS No.: 1270310-66-1
M. Wt: 220.15 g/mol
InChI Key: HMLWDIKKIBAGBM-UHFFFAOYSA-N
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Description

2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid (CAS: 1270310-66-1) is a pyridine-derived compound featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the pyridine ring and an amino (-NH₂) group at the 2-position of the acetic acid side chain . This structure combines the electron-withdrawing properties of the -CF₃ group with the hydrogen-bonding capacity of the amino group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₈H₇F₃N₂O₂, with a molecular weight of 236.15 g/mol. The compound’s stereoelectronic profile enhances its binding affinity to biological targets, particularly enzymes and receptors requiring both hydrophobic and polar interactions .

Properties

CAS No.

1270310-66-1

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-2-5(13-3-4)6(12)7(14)15/h1-3,6H,12H2,(H,14,15)

InChI Key

HMLWDIKKIBAGBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction can be catalyzed by palladium and involves the coupling of a boronic acid derivative with a halogenated pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The aminoacetic acid moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid with structurally related pyridine derivatives, focusing on substituent effects, physical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences Impact on Properties
This compound -NH₂ (acetic acid), -CF₃ (pyridine) Amino group enables hydrogen bonding; -CF₃ enhances lipophilicity. High solubility in polar solvents; moderate logP (~1.8) due to -NH₂ .
[5-(Trifluoromethyl)pyridin-2-yl]acetic acid (CAS: 785762-99-4) -CH₂COOH (acetic acid), -CF₃ (pyridine) Lacks amino group; replaced by methylene-linked carboxylic acid. Lower polarity (logP ~2.3); higher melting point (275.1°C) due to stronger intermolecular H-bonding of -COOH .
Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid (CAS: 1215583-64-4) -CF₂COOH (acetic acid), -CF₃ (pyridine) Two fluorine atoms on the acetic acid side chain. Increased electronegativity and metabolic stability; logP ~2.5 .
2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid (CAS: 851208-01-0) -Cl, -O (pyridine), -CH₂COOH Chloro and keto groups introduce steric hindrance. Reduced solubility in water; potential for halogen bonding .

Physical and Chemical Properties

Property 2-Amino-2-[5-(CF₃)pyridin-2-yl]acetic acid [5-(CF₃)pyridin-2-yl]acetic acid Difluoro[5-(CF₃)pyridin-2-yl]acetic acid
Molecular Weight 236.15 g/mol 205.13 g/mol 257.11 g/mol
Melting Point Not reported (estimated ~150–200°C) 275.1°C Not reported
Boiling Point Not reported 120.2°C (decomposes) Not reported
logP ~1.8 (predicted) 2.3 ~2.5
Solubility High in DMSO, methanol Low in water (0.00252 mmHg vapor pressure) Moderate in acetonitrile

Biological Activity

2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid, also known as 5-(trifluoromethyl)pyridin-2-ylaminoacetic acid , is a compound characterized by a pyridine ring with a trifluoromethyl substituent and an aminoacetic acid moiety. Its unique structure imparts significant biological activity, making it a subject of interest in pharmaceutical research. The molecular formula is C8H7F3N2O2C_8H_7F_3N_2O_2, with a molecular weight of approximately 220.15 g/mol .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, influencing several biological pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, while the aminoacetic acid moiety allows for interactions with enzymes and receptors. These characteristics suggest potential roles in therapeutic applications, particularly in oncology and neurology .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : In vitro studies have shown that this compound can reduce the viability of cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line), by approximately 55% at a concentration of 10 µM after three days of treatment . In vivo studies further demonstrated its efficacy in xenograft models, suggesting its potential as an anticancer agent.
  • Enzyme Interaction : The compound's structure allows it to act on various enzymes, potentially modulating their activity. This includes inhibition or activation depending on the target enzyme, which could lead to therapeutic benefits in diseases where these enzymes play critical roles.

Comparative Analysis

The following table summarizes the structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acidSimilar aminoacetic structure but different pyridine positionDifferent biological activity profile
5-(Trifluoromethyl)pyridin-2-ylmethanamineLacks the carboxylic acid functionalityPrimarily studied for its amine properties
5-(Trifluoromethyl)pyridineBasic pyridine structure without aminoacetic moietyLess functional versatility compared to amino acids

Case Studies

  • Antitumor Efficacy : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant reductions in cell viability and tumor growth in xenograft models. The compound was administered at a dose of 20 mg/kg, showcasing its potential as an effective anticancer treatment .
  • Enzyme Activity Modulation : Investigations into the compound's interaction with specific receptors have revealed its ability to function as an antagonist in certain pathways, potentially leading to novel therapeutic strategies for conditions like chronic pain or metabolic disorders .

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